1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide group substituted with a 1-methylindole moiety. Its core structure integrates a pyrazole fused to a pyridine ring, with methyl and isopropyl substituents at positions 1, 3, and 6, respectively.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1,3-dimethyl-N-(1-methylindol-4-yl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-12(2)17-11-15(19-13(3)24-26(5)20(19)22-17)21(27)23-16-7-6-8-18-14(16)9-10-25(18)4/h6-12H,1-5H3,(H,23,27) |
InChI Key |
IBFHFBJNROOHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C4C=CN(C4=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the indole and pyrazole intermediates. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity, often employing high-throughput techniques and automated systems .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound
Scientific Research Applications
1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular pathways.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Isopropyl-1,3-Dimethyl-N-([1,2,4]Triazolo[4,3-a]Pyridin-3-Ylmethyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Key Differences :
- Amide Substituent : Replaces the indole group with a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl moiety.
- Molecular Weight : 404.5 g/mol (vs. ~430 g/mol estimated for the target compound).
- Implications : The triazolopyridine group may enhance metabolic stability but reduce lipophilicity compared to indole .
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
- Key Differences :
- Amide Substituent : A pyrazole ring replaces the indole.
- Core Modifications : Phenyl group at position 1 of the pyrazolopyridine core.
- Molecular Weight : 374.4 g/mol.
- Implications : The phenyl group may increase π-π stacking interactions but reduce solubility compared to methyl/isopropyl substituents .
Heterocyclic Carboxamides with Divergent Cores
3-Methyl-N-(1-(2-Methyl-1H-Imidazol-4-Yl)Ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-Yl)Methyl)-1H-Pyrrole-2-Carboxamide
Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives
- Core Structure : Pyrazolotriazolopyrimidine (vs. pyrazolopyridine).
- Key Features : Triazole fusion introduces additional hydrogen-bonding sites.
Research Findings and Implications
- Target Compound : The indole substituent may confer superior CNS activity compared to triazolo or pyrazole analogues, though solubility could be a limitation .
- Triazolo-Pyridine Analogue : Demonstrated in vitro stability in metabolic assays, making it a candidate for oral administration .
- Phenyl-Substituted Pyrazolopyridine : Exhibited strong binding to hydrophobic pockets in kinase targets but required formulation enhancements for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
